molecular formula C17H17N5O3S B12031599 4-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)benzene-1,2-diol CAS No. 624725-19-5

4-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)benzene-1,2-diol

Cat. No.: B12031599
CAS No.: 624725-19-5
M. Wt: 371.4 g/mol
InChI Key: VSKRKPCLCYKZOY-VCHYOVAHSA-N
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Description

4-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)benzene-1,2-diol is a complex organic compound that features a combination of aromatic rings, triazole, and hydrazone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)benzene-1,2-diol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the triazole derivative with an aldehyde or ketone.

    Final Coupling: The final step involves coupling the hydrazone intermediate with a dihydroxybenzene derivative under suitable conditions, such as refluxing in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the benzene ring.

    Reduction: Reduction reactions can target the hydrazone linkage or the triazole ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to amines or alcohols.

Scientific Research Applications

4-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)benzene-1,2-diol has several research applications:

    Medicinal Chemistry: It can be explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of this compound in biological systems is likely to involve interactions with specific molecular targets such as enzymes or receptors. The triazole and hydrazone functionalities may play a role in binding to these targets, potentially inhibiting or modulating their activity. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-(3-(4-Methoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)benzene-1,2-diol
  • 4-((2-(3-(4-Hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)benzene-1,2-diol

Uniqueness

The presence of the ethoxy group in 4-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)benzene-1,2-diol distinguishes it from similar compounds

Properties

CAS No.

624725-19-5

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

4-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17N5O3S/c1-2-25-13-6-4-12(5-7-13)16-19-20-17(26)22(16)21-18-10-11-3-8-14(23)15(24)9-11/h3-10,21,23-24H,2H2,1H3,(H,20,26)/b18-10+

InChI Key

VSKRKPCLCYKZOY-VCHYOVAHSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC(=C(C=C3)O)O

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=C(C=C3)O)O

Origin of Product

United States

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